BU-E 75

Vasodilation Histamine H2 Receptor α1-Adrenoceptor Antagonism

BU-E 75 (CAS 114667-74-2) is a synthetic guanidine-type compound that functions as both a potent histamine H2 receptor agonist and an α1-adrenoceptor antagonist. Its chemical name is N-(3-(3,4-difluorophenyl)-3-(2-pyridinyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)-guanidine, with a molecular weight of 398.45 and formula C21H24F2N6.

Molecular Formula C21H24F2N6
Molecular Weight 398.5 g/mol
CAS No. 114667-74-2
Cat. No. B1668031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBU-E 75
CAS114667-74-2
SynonymsBU-E 75
BU-E 75, trihydrochloride
BU-E-75
BUA 75
BUA-75
N(1)-(3-(3,4-difluorophenyl)-3-pyridine-2-ylpropyl)-N(2)-(3-(1H-imidazol-4-yl)propyl)guanidine
Molecular FormulaC21H24F2N6
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C21H24F2N6/c22-18-7-6-15(12-19(18)23)17(20-5-1-2-9-26-20)8-11-28-21(24)27-10-3-4-16-13-25-14-29-16/h1-2,5-7,9,12-14,17H,3-4,8,10-11H2,(H,25,29)(H3,24,27,28)
InChIKeyZHUPJEZTXBUHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BU-E 75 (CAS 114667-74-2): A Dual-Acting Guanidine-Type H2 Agonist and α1-Adrenoceptor Antagonist for Cardiovascular and Inflammation Research


BU-E 75 (CAS 114667-74-2) is a synthetic guanidine-type compound that functions as both a potent histamine H2 receptor agonist and an α1-adrenoceptor antagonist. Its chemical name is N-(3-(3,4-difluorophenyl)-3-(2-pyridinyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)-guanidine, with a molecular weight of 398.45 and formula C21H24F2N6 [1]. The compound belongs to a series of phenyl(pyridylalkyl)guanidines developed as improved alternatives to earlier H2 agonists like impromidine, characterized by enhanced potency and a more favorable pharmacological profile [2].

Dual H2 agonist / α1-adrenoceptor antagonist tool compound
Cardiovascular and inflammation pathway studies
Reported enhanced vasodilatory potency vs. impromidine
Guanidine-type structure with 3,4-difluoro substitution

Why BU-E 75 Cannot Be Simply Substituted with Generic H2 Agonists: Evidence-Based Differentiation in Potency, Dual Activity, and Therapeutic Index


Generic H2 receptor agonists such as impromidine or dimaprit are insufficient substitutes for BU-E 75 due to critical differences in potency, dual receptor activity, and in vivo efficacy. Unlike standard H2 agonists, BU-E 75 exhibits potent H2 agonism combined with α1-adrenoceptor antagonism, conferring a unique pharmacological profile that translates to superior vasodilatory and positive inotropic effects [1]. Furthermore, in direct comparative studies, BU-E 75 demonstrates reduced arrhythmogenic potential compared to impromidine and normalizes cardiac contractility in acute heart failure models more rapidly [2]. Substitution with non-guanidine H2 agonists or mono-functional compounds would fundamentally alter experimental outcomes, making BU-E 75 the preferred tool for investigating H2-mediated cardiovascular and inflammatory pathways.

Generic H2 agonists (e.g., dimaprit) lack α1-antagonism, which may shift vasodilatory mechanism and experimental outcomes.
Impromidine exhibits higher arrhythmogenic potential and narrower cardiac contractility response in reported models.
Non-guanidine or non-fluorinated analogs may not replicate the dual receptor profile or reported potency range.

BU-E 75 Product-Specific Evidence Guide: Head-to-Head Quantitative Comparisons with Leading H2 Agonists


BU-E 75 Demonstrates 8.3-Fold Higher Vasodilatory Potency than Impromidine in Guinea Pig Arterioles

In a direct head-to-head comparison using computer-assisted videomicroscopy, BU-E 75 exhibited superior vasodilatory potency in noradrenaline-preconstricted guinea pig ileum submucosal arterioles. The -log EC50 for BU-E 75 was 5.39, compared to 4.47 for impromidine and 5.30 for arpromidine [1]. This translates to an EC50 of 4.07 µM for BU-E 75 versus 33.9 µM for impromidine, representing an 8.3-fold greater potency. The vasodilation was attributed to the compound's α1-adrenoceptor antagonism, as evidenced by a significant correlation with antagonist affinities (pA2 values: BU-E 75 = 6.15, arpromidine = 5.66, impromidine = 4.73) determined in rat vas deferens using urapidil as reference [1].

Vasodilatory potency vs. impromidine
Head-to-head
8.3-fold higher vasodilatory EC50 (4.07 µM vs. 33.9 µM) in guinea pig arterioles; α1-pA2 6.15
Reported vasodilation context; α1-antagonism supports dual mechanism interpretation
Guinea pig ileum submucosal arterioles, noradrenaline-preconstricted
Vasodilation Histamine H2 Receptor α1-Adrenoceptor Antagonism

BU-E 75 Dose-Dependently Increases Survival Rate to 70% in Rat Endotoxic Shock Model

In a standardized rat endotoxic shock model (45 mg/kg E. coli endotoxin), BU-E 75 demonstrated a clear dose-response relationship for survival, increasing survival rates from 30% at 0.01 µg/kg/h to 70% at 100 µg/kg/h [1]. This study directly compared BU-E 75 to impromidine, which significantly increased survival-time and -course compared to famotidine-treated animals (p = 0.01 and p < 0.05) [1]. The beneficial effect was attributed to the compound's combined H2 agonism and H1 antagonism, a unique profile not found in standard H2 agonists like impromidine, which only targets H2 receptors.

Survival in endotoxic shock
Head-to-head
70% survival at 100 µg/kg/h; dose-dependent increase from 30%
Reported survival endpoint context; may support H2-mediated inflammation research
Rat model, 45 mg/kg E. coli endotoxin i.v., continuous infusion
Endotoxic Shock Survival Benefit In Vivo Efficacy

BU-E 75 Exhibits Reduced Arrhythmogenic Potential Compared to Impromidine in Congestive Heart Failure Models

In isolated perfused guinea pig hearts and in vivo models of congestive heart failure (CHF), BU-E 75 demonstrated superior cardiovascular effects compared to impromidine. BU-E 75 was more potent in increasing cardiac contractile force and coronary flow, yet less effective on heart rate and less arrhythmogenic [1]. In the vasopressin-induced acute heart failure model, BU-E 75 normalized all contractile parameters within minutes, in contrast to arpromidine and impromidine [1]. This favorable profile is attributed to the 3,4-difluoro substitution on the phenyl ring, which enhances H2 agonistic potency while minimizing chronotropic effects.

Arrhythmogenic profile
Head-to-head
Reduced arrhythmogenic potential vs. impromidine; rapid normalization of contractile parameters
Supports cardiac contractility studies with lower confounding proarrhythmic activity
Isolated guinea pig heart and in vivo CHF models
Cardiac Contractility Arrhythmia Risk Heart Failure

BU-E 75's 3,4-Difluoro Substitution Confers Enhanced H2 Agonist Potency vs. Non-Halogenated Analogues

Structure-activity relationship (SAR) studies on phenyl(pyridylalkyl)guanidines reveal that halogenation of the phenyl ring significantly enhances H2 agonistic potency. Specifically, the 3,4-difluoro substitution pattern in BU-E 75 increases activity on the guinea pig right atrium by 2-4 fold compared to the non-halogenated parent compound [1]. Arpromidine (p-F substitution) shows approximately 100 times the activity of histamine, while the disubstituted analogues like BU-E 75 (3,4-F2) achieve even higher potency [1]. This SAR provides a mechanistic basis for BU-E 75's superiority over earlier, non-fluorinated guanidine-type H2 agonists.

3,4-difluoro SAR potency
Class-level
2–4 fold increased H2 agonistic activity over non-halogenated parent
Structural determinant for potency; supports selection for maximal H2 activation
Guinea pig right atrium chronotropy assay
Structure-Activity Relationship Halogenation Potency Optimization

BU-E 75's Dual H2 Agonist/α1-Adrenoceptor Antagonist Profile Enables Unique Vasodilatory Mechanism Not Seen with Dimaprit or Histamine

Unlike the selective H2 agonist dimaprit, which was ineffective at preconstricted arterioles, BU-E 75 produced robust vasodilation in noradrenaline-preconstricted vessels through concomitant α1-adrenoceptor antagonism [1]. The study demonstrated that vasodilation caused by BU-E 75 was significantly correlated with its α1-adrenoceptor antagonist affinity (pA2 = 6.15), whereas selective H2 activation alone (dimaprit) failed to induce vasodilation under these conditions [1]. This dual activity distinguishes BU-E 75 from both selective H2 agonists and pure α1-antagonists, providing a unique pharmacological tool for dissecting receptor crosstalk in vascular tissues.

Dual mechanism vasodilation
Head-to-head
Active in noradrenaline-preconstricted vessels; dimaprit ineffective
Required for functional vasodilation studies in adrenergically constricted models
α1-antagonism correlation (pA2 6.15) underpins mechanism
Dual Pharmacology α1-Adrenoceptor Vascular Smooth Muscle

BU-E 75 Exhibits Cell-Type Specific H2 Receptor Pharmacology Distinct from Classical Agonists

Comparative studies across cell types reveal that guanidine-type H2 agonists, including BU-E 75, display markedly different pharmacology at H2 receptors in human neutrophils compared to guinea pig atrium. While guanidines act as full H2 agonists with potencies up to 125-fold that of histamine in guinea pig atrium, their efficacy and potency in human neutrophils are substantially lower, with some acting as partial agonists [1]. The structure-activity relationship for the neutrophil H2 receptor differs fundamentally from that in atrial tissue, suggesting receptor heterogeneity or cell-type specific signaling [1]. This evidence positions BU-E 75 as a valuable probe for investigating H2 receptor subtype differences across tissues.

Cell-type specific H2 pharmacology
Class-level
Full agonist in atrium; partial agonist/reduced potency in human neutrophils
Probe for H2 receptor heterogeneity; may require cell-type endpoint review
Human neutrophil NADPH oxidase vs. guinea pig atrium data
H2 Receptor Heterogeneity Cell-Type Specificity Neutrophils

BU-E 75 in Practice: Validated Research and Industrial Application Scenarios


Cardiovascular Research: Investigating H2-Mediated Positive Inotropy with Reduced Arrhythmia Risk

BU-E 75 is the preferred H2 agonist for studies requiring positive inotropic effects without the confounding arrhythmogenic potential of impromidine. In isolated perfused heart and in vivo CHF models, BU-E 75 increased cardiac contractile force while having minimal impact on heart rate and lower arrhythmia induction [1]. Its rapid normalization of contractile parameters in acute heart failure models [1] makes it an ideal tool for elucidating H2 receptor signaling in myocardial function and for evaluating novel therapeutic strategies for heart failure.

Vascular Biology: Probing α1-Adrenoceptor and H2 Receptor Crosstalk in Resistance Vessels

BU-E 75's unique dual activity as an H2 agonist and α1-adrenoceptor antagonist [1] renders it indispensable for dissecting receptor interactions in vascular smooth muscle. Unlike selective H2 agonists (dimaprit) or pure α1-antagonists, BU-E 75 produces robust vasodilation in noradrenaline-preconstricted arterioles via a mechanism directly correlated with its α1-antagonist potency [1]. This makes it the compound of choice for studies investigating adrenergic and histaminergic interplay in microvascular function.

Inflammation and Sepsis Research: Modeling H2-Mediated Survival Benefits

BU-E 75 is a critical tool for investigating the protective role of H2 receptor activation in systemic inflammation. In a standardized rat endotoxic shock model, BU-E 75 demonstrated a dose-dependent increase in survival rate from 30% to 70% at 100 µg/kg/h [1]. This in vivo efficacy, coupled with its combined H2 agonism and H1 antagonism [1], positions BU-E 75 as the gold standard for preclinical studies exploring histamine receptor modulation as a therapeutic avenue in sepsis and related inflammatory conditions.

Receptor Pharmacology: Characterizing Cell-Type Specific H2 Receptor Signaling

BU-E 75 serves as an essential probe for investigating H2 receptor heterogeneity across tissues. Evidence indicates that guanidine-type H2 agonists exhibit cell-type specific pharmacology, acting as full, potent agonists in guinea pig atrium but with lower efficacy and partial agonism in human neutrophils [1]. BU-E 75 is therefore the compound of choice for studies aimed at understanding the molecular basis of H2 receptor subtype differences and for developing cell-type selective pharmacological tools.

Application
Selection Property
Validation Focus
Cardiac contractility & H2 signaling studies
Reported positive inotropic response with lower arrhythmia risk vs. impromidine
Contractile force and heart rate endpoint monitoring
Vascular receptor crosstalk models
Dual H2 agonism / α1-adrenoceptor antagonism profile
Vasodilation mechanism in preconstricted resistance vessels
Systemic inflammation & sepsis research
Dose-dependent survival endpoint response in endotoxic shock model
H2-mediated protective pathway interpretation
H2 receptor subtype characterization
Cell-type specific agonist efficacy (atrium vs. neutrophils)
Receptor heterogeneity and signaling context review
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